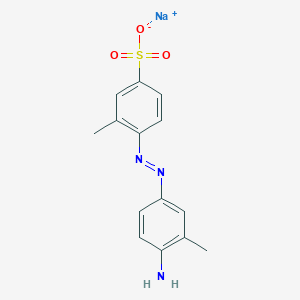
EINECS 233-522-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 233-522-4 is an organic compound with the molecular formula C14H15N3O3SNa and a molecular weight of 327.334 g/mol. It is a sodium salt of an azo compound, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is commonly used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 233-522-4 typically involves the diazotization of 4-amino-M-toluidine followed by coupling with toluene-3-sulphonic acid. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt formed during diazotization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable methods to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
EINECS 233-522-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions are often used.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
EINECS 233-522-4 has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and as a pH indicator.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with various molecular targets. These interactions can affect cellular pathways and processes, contributing to the compound’s bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 4-[(4-amino-M-tolyl)azo]benzenesulphonate
- Sodium 2-[(4-amino-M-tolyl)azo]toluene-4-sulphonate
Uniqueness
EINECS 233-522-4 is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and applications. Compared to similar compounds, it may exhibit different solubility, stability, and bioactivity profiles.
Propriétés
Numéro CAS |
10213-99-7 |
|---|---|
Formule moléculaire |
C14H14N3NaO3S |
Poids moléculaire |
327.34 g/mol |
Nom IUPAC |
sodium;4-[(4-amino-3-methylphenyl)diazenyl]-3-methylbenzenesulfonate |
InChI |
InChI=1S/C14H15N3O3S.Na/c1-9-7-11(3-5-13(9)15)16-17-14-6-4-12(8-10(14)2)21(18,19)20;/h3-8H,15H2,1-2H3,(H,18,19,20);/q;+1/p-1 |
Clé InChI |
CKZGHZKZVVYPFS-UHFFFAOYSA-M |
SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C)N.[Na+] |
SMILES isomérique |
CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C)N.[Na+] |
SMILES canonique |
CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C)N.[Na+] |
Key on ui other cas no. |
10213-99-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















